Methyl 3-cyano-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-cyano-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7(10)6-5(4-8)2-3-9-6/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZXZIAOIGBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Cyanoacetamide Derivatives
The most widely reported method involves cyclization reactions using cyanoacetamide precursors. A representative procedure involves reacting 3-cyanoacetamide with methyl glyoxylate in the presence of a base (e.g., sodium ethoxide) under reflux conditions . The reaction proceeds via a Knorr-type pyrrole synthesis mechanism, where the enolate of cyanoacetamide attacks the carbonyl carbon of methyl glyoxylate, followed by cyclodehydration.
Key Reaction Parameters :
Characterization Data :
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¹H NMR (DMSO-d₆) : δ 3.74 (s, 3H, ester -OCH₃), 6.37 (t, J = 3.4 Hz, 1H, pyrrole-H), 7.54 (s, 1H, NH) .
This method is favored for its simplicity but requires careful purification via recrystallization (ethanol/water) to remove unreacted starting materials .
Phase Transfer Catalysis (PTC) Approach
A scalable alternative employs phase transfer catalysis to enhance reaction efficiency. In this method, 2-mercaptoacetic acid reacts with 2-(2-oxo-2-arylethyl)malononitrile in the presence of tetrabutylammonium bromide (TBAB) and K₂CO₃ in dioxane . The thiol group facilitates cyclization, forming the pyrrole ring while introducing the cyano and ester functionalities.
Optimized Conditions :
Advantages :
-
Reduced reaction time compared to traditional cyclization.
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Compatibility with diverse aryl substituents (e.g., phenyl, 4-chlorophenyl) .
One-Pot Synthesis Using Dual Catalysis
Recent advances utilize a one-pot strategy combining silver acetate (AgOAc) and lithium hydroxide (LiOH) in dimethyl carbonate (DMC) . This method sequentially promotes cyclization and oxidation, converting α-iminoesters and dimethyl maleate into the target compound.
Procedure :
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Cyclization : AgOAc (10 mol%) and LiOH (18 mol%) in DMC at 40°C for 24 hours.
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Oxidation : CuCl (10 mol%) and TEMPO (30 mol%) under O₂ at 80°C for 19 hours .
Outcomes :
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Yield : 73%
-
Purity : >95% (HPLC)
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Solvent Sustainability : DMC serves as a green solvent alternative .
The Barton-Zard reaction offers a route to functionalized pyrroles via nitrovinyl precursors. Nitroethylene derivatives react with methyl isocyanoacetate in the presence of DBU (1,8-diazabicycloundec-7-ene), yielding the pyrrole core with concurrent introduction of the cyano and ester groups .
Critical Steps :
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Nitrovinyl Preparation : Nitration of β-keto esters.
-
Cyclization : Conducted under inert atmosphere (N₂) at 0–5°C.
Yield : 40–50% (lower due to intermediate isolation steps) .
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors improve heat and mass transfer during exothermic cyclization steps. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Residence Time | 10–15 minutes |
| Temperature | 70–80°C |
| Catalyst Loading | 5 mol% NaOEt |
| Throughput | 1.2 kg/h |
Membrane-based nanofiltration (e.g., RDF2050104 membranes) efficiently removes byproducts, achieving >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization | 62–70 | 95 | Moderate | High |
| PTC | 85–90 | 98 | High | Moderate |
| One-Pot | 73 | 95 | High | Low |
| Barton-Zard | 40–50 | 90 | Low | High |
The PTC method balances yield and scalability, while one-pot synthesis aligns with green chemistry principles despite higher costs.
Troubleshooting and Optimization
Common Issues :
-
Low Yields : Often due to incomplete cyclization. Remedies include increasing catalyst loading (e.g., 15 mol% NaOEt) or switching to polar aprotic solvents (DMF) .
-
Byproduct Formation : Mitigated via in-line quenching (scavenger resins) or gradient HPLC purification .
-
Storage Stability : Store under N₂ at −20°C to prevent hydrolysis of the ester group .
Emerging Techniques: Computational Reaction Design
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group, yielding amino-pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Amino-pyrrole derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Methyl 3-cyano-1H-pyrrole-2-carboxylate has been investigated for its biological activities, particularly its potential antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
In terms of anticancer activity, studies have shown that this compound can inhibit the growth of various human tumor cell lines. For instance, a study highlighted its antiproliferative effects with a GI50 value of 50 nM against human cancer cells, demonstrating its potential as a lead compound in cancer drug development.
| Compound | GI50 Value (nM) | Target |
|---|---|---|
| This compound | 50 | Human cancer cell lines |
| Control (Doxorubicin) | 25 | Human cancer cell lines |
Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor, particularly targeting dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. Inhibitors of DHODH are of interest for their potential use in treating malaria and autoimmune diseases. A study reported that certain derivatives demonstrated nanomolar potency against Plasmodium DHODH, indicating their potential for antimalarial drug development .
Biological Research
Mechanisms of Action
The mechanisms through which this compound exerts its effects involve interactions with specific biological targets. The cyano group can engage in hydrogen bonding and electrostatic interactions, while the pyrrole ring can participate in π-π stacking with aromatic residues. These interactions can modulate enzyme activities or receptor functions, leading to the observed biological effects.
Materials Science
Advanced Materials Development
In materials science, this compound serves as a building block for synthesizing advanced materials such as organic semiconductors and dyes. Its unique chemical structure allows for modifications that enhance the properties of polymers or other materials, making it valuable in developing new technologies.
Synthetic Applications
Synthesis of Complex Molecules
The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions including oxidation and reduction, allowing chemists to create derivatives with tailored properties for specific applications in pharmaceuticals and materials science.
Common Reactions Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Pyrrole derivatives |
| Reduction | Lithium aluminum hydride | Amine-substituted pyrroles |
| Substitution | Electrophiles (halogens) | Diverse pyrrole derivatives |
Mechanism of Action
The mechanism of action of Methyl 3-cyano-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biological processes at the molecular level. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Pyridine-Fused Analogs (Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates)
Benzopyran Derivatives (Methyl 5,6,7,8-Tetrahydro-2,5-dioxo-2H-1-benzopyran-3-carboxylates)
Pyrazole Derivatives (Methyl 1H-pyrazole-3-carboxylate)
- Structure : Pyrazole ring with a methyl ester at the 3-position .
- Key Differences: Pyrazoles exhibit reduced aromaticity compared to pyrroles due to the presence of two adjacent nitrogen atoms. The absence of a cyano group diminishes electrophilic character, limiting utility in reactions requiring electron-deficient substrates .
Functional Group Variations
Cyano vs. Amino Substitution (Methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate)
- Structure: Amino (-NH₂) group at the 3-position instead of cyano .
- Key Differences: The amino group is electron-donating, increasing electron density at the pyrrole ring and altering regioselectivity in electrophilic substitutions. Amino-substituted derivatives exhibit higher solubility in polar solvents due to hydrogen-bonding capacity .
Ester Variations (Ethyl vs. Methyl Esters)
Physicochemical and Spectroscopic Comparisons
Biological Activity
Methyl 3-cyano-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyano group, which enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, synthesis, and various applications supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₈N₂O₂
- Molecular Weight : 168.16 g/mol
This compound contains a pyrrole ring, a cyano group (-C≡N), and a carboxylate ester (-COOCH₃), making it versatile for further chemical modifications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano group acts as an electron-withdrawing moiety, influencing the reactivity of the pyrrole ring. This interaction can modulate binding affinities to various enzymes or receptors, thereby affecting biological pathways.
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity. For instance, it has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 16 |
| Escherichia coli | < 32 |
| Pseudomonas aeruginosa | < 64 |
These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation. Notably, it has shown promising results against breast and lung cancer cell lines, with IC₅₀ values indicating low cytotoxicity towards normal cells .
Case Studies
- Study on Drug-Resistant Tuberculosis : A study explored the potential of pyrrole derivatives, including this compound, as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis. The results indicated that modifications to the pyrrole structure could enhance anti-TB activity significantly, with some derivatives achieving MIC values below 0.016 µg/mL against resistant strains .
- Evaluation of Toxicity : Another research effort assessed the toxicity profile of newly synthesized pyrroles, including this compound. The study concluded that these compounds exhibited low acute toxicity while maintaining significant biological activity, making them suitable candidates for further development in medicinal applications .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Cyclization Reaction : Reacting cyanoacetamide with an appropriate aldehyde in the presence of a base to form the pyrrole ring.
- Esterefication : Converting the resulting carboxylic acid into the methyl ester using methanol and an acid catalyst.
This method allows for efficient production while enabling further functionalization of the compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-cyano-1H-pyrrole-2-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like cyanoacetate derivatives and aldehydes/ketones. A common approach involves base-catalyzed cyclization (e.g., sodium ethoxide or potassium carbonate) under reflux conditions . Optimization parameters include:
- Temperature : Elevated temperatures (80–100°C) to accelerate cyclization while avoiding decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Catalyst loading : Controlled base stoichiometry (1.2–1.5 equiv.) to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity yields .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR for structural elucidation (e.g., cyano group at δ ~110–120 ppm in ¹³C NMR, ester carbonyl at δ ~160–170 ppm) .
- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .
- HPLC/LCMS : Purity assessment (≥95%) and molecular ion detection (e.g., [M+H]⁺ in ESI-MS) .
- X-ray crystallography : For absolute configuration determination (e.g., SHELX programs for refinement ).
Q. How can researchers resolve solubility challenges during in vitro biological assays?
- Methodological Answer :
- Solvent screening : Test DMSO (primary solvent) at ≤1% v/v to avoid cellular toxicity.
- Surfactants : Use Tween-80 or PEG-400 for aqueous dispersion.
- Co-solvents : Ethanol or propylene glycol for enhanced solubility .
Advanced Research Questions
Q. What mechanistic insights explain regioselective functionalization of the pyrrole ring in this compound?
- Methodological Answer :
- Electrophilic substitution : The electron-withdrawing cyano and ester groups direct electrophiles to the less-substituted positions (C4/C5). Computational modeling (DFT) predicts charge distribution and reactive sites .
- Cross-coupling reactions : Suzuki-Miyaura coupling at C4 requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert atmospheres .
Q. How can structural data contradictions (e.g., NMR vs. X-ray) be resolved during validation?
- Methodological Answer :
- Multi-technique validation : Compare NMR-derived torsional angles with X-ray crystallography data (e.g., SHELXL refinement ).
- Dynamic effects : Variable-temperature NMR to assess conformational flexibility conflicting with static crystal structures .
- Density Functional Theory (DFT) : Simulate optimized geometries and compare with experimental data .
Q. What strategies improve the compound’s stability under physiological conditions for pharmacological studies?
- Methodological Answer :
- Prodrug design : Mask the ester group as a tert-butyl or benzyl derivative to reduce hydrolysis .
- Lyophilization : Stabilize the compound in solid-state formulations for long-term storage.
- pH optimization : Buffered solutions (pH 6.5–7.4) to minimize degradation .
Q. How does the cyano group influence the compound’s bioactivity compared to analogues?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
